(3-(Isobutylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone
Description
Properties
IUPAC Name |
[3-(2-methylpropylsulfonyl)piperidin-1-yl]-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-12(2)11-21(19,20)14-4-3-9-17(10-14)15(18)13-5-7-16-8-6-13/h5-8,12,14H,3-4,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBDTYZYOZUZMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Isobutylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Isobutylsulfonyl Group: The isobutylsulfonyl group is introduced via sulfonylation reactions using isobutylsulfonyl chloride and a base such as triethylamine.
Attachment of the Pyridine Ring: The pyridine ring is attached through a coupling reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3-(Isobutylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3-(Isobutylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-(Isobutylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related compounds and their properties:
Key Observations:
Structural Modifications and Activity :
- The target compound ’s isobutylsulfonyl group distinguishes it from simpler analogues like Compound 33, which lacks substituents on the piperidine ring. This modification may enhance target selectivity or metabolic stability compared to unsubstituted derivatives .
- T1 (a pyrazoline derivative) demonstrates that heterocyclic substituents (e.g., furyl, chloroaryl) significantly influence biological activity, as seen in its antiepileptic effects .
Binding and Selectivity: Compounds with sulfonyl groups (e.g., the target compound, EP 1 808 168 B1 derivatives) are associated with kinase or transporter modulation, such as GLUT4 inhibition . In contrast, Compound 33 and morpholino analogues (e.g., morpholino(pyridin-4-yl)methanone) are primarily structural scaffolds without reported target-specific data .
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
| Compound | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| Target Compound | 2.1 | 1 | 5 | 5 |
| Compound 33 | 1.3 | 0 | 3 | 2 |
| T1 (Antiepileptic derivative) | 3.5 | 1 | 4 | 6 |
| EP 1 808 168 B1 Derivative | 3.8 | 1 | 8 | 7 |
Note: LogP values estimated using fragment-based methods; rotatable bonds calculated from SMILES strings.
Biological Activity
(3-(Isobutylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory and autoimmune diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a piperidine ring substituted with an isobutylsulfonyl group and a pyridine moiety, which are critical for its biological activity.
Research indicates that this compound acts primarily as an inhibitor of Toll-like receptors (TLRs), specifically TLR7, TLR8, and TLR9. These receptors play significant roles in the immune response and inflammation. By modulating TLR signaling pathways, this compound may reduce excessive inflammatory responses associated with various diseases.
Inhibition of TLR Signaling
Studies have shown that compounds similar to this compound effectively inhibit TLR-mediated signaling pathways. For instance, a related class of pyridyl substituted indole compounds demonstrated efficacy in inhibiting TLR7/8/9 signaling, suggesting potential therapeutic applications in treating autoimmune and inflammatory conditions .
Antitumor Activity
In vitro studies have also explored the antitumor properties of this compound. Research indicates that it may exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest . The specific mechanisms remain under investigation but are thought to involve modulation of apoptotic pathways.
Case Studies
Data Summary
Q & A
Q. What are the common synthetic routes for (3-(Isobutylsulfonyl)piperidin-1-yl)(pyridin-4-yl)methanone, and what analytical techniques validate its purity?
Synthesis typically involves multi-step routes:
- Step 1: Sulfonation of piperidine derivatives (e.g., introducing isobutylsulfonyl groups via sulfonyl chloride reactions under basic conditions).
- Step 2: Coupling the sulfonated piperidine with pyridin-4-yl-methanone precursors using amide bond-forming reagents like EDC/HOBt .
- Step 3: Purification via column chromatography or recrystallization.
Validation:
Q. How do the structural features of this compound influence its potential biological interactions?
The compound’s key motifs include:
- Piperidine ring : Provides conformational rigidity; sulfonyl groups enhance solubility and hydrogen-bonding potential .
- Pyridin-4-yl-methanone : Aromatic π-π stacking with target proteins (e.g., kinases or GPCRs) .
- Isobutylsulfonyl group : May modulate membrane permeability and metabolic stability .
Methodological Insight:
Molecular docking studies (e.g., AutoDock Vina) predict binding poses, while surface plasmon resonance (SPR) quantifies affinity for targets like enzymes or receptors .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound, and what are common pitfalls?
Optimization Strategies:
- Catalyst Screening : Use Pd/Cu catalysts for coupling steps to reduce side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sulfonation .
- Temperature Control : Maintain ≤0°C during sulfonyl chloride addition to prevent decomposition .
Pitfalls:
Q. What experimental approaches reconcile discrepancies in spectroscopic data for intermediates?
- Contradiction Example : Ambiguous NOE signals in piperidine intermediates due to dynamic ring flipping.
- Resolution :
- Variable-Temperature NMR to "freeze" conformers and assign stereochemistry.
- X-ray crystallography for definitive structural elucidation .
- DFT Calculations (e.g., Gaussian) to model energetically favorable conformers and compare with experimental data .
Q. How can in vitro assays be designed to evaluate this compound’s activity against neurological targets?
Assay Design:
- Target Selection : Prioritize receptors with known sulfonyl-binding pockets (e.g., mGluR5 or NMDA receptors) .
- Fluorescence Polarization : Label the compound with BODIPY to monitor competitive displacement in receptor-binding assays .
- Cellular Models : Use SH-SY5Y neuroblastoma cells for functional readouts (e.g., Ca²⁺ flux via FLIPR assays) .
Q. Data Interpretation :
- Compare IC₅₀ values with structural analogs to establish SAR trends (e.g., sulfonyl vs. methylsulfonyl substituents) .
Q. What strategies address low solubility in biological assays, and how is stability assessed?
- Solubility Enhancement :
- Stability Assessment :
Q. How do researchers validate target engagement in complex biological systems?
Q. What computational tools predict metabolic pathways and potential toxicity?
- Metabolism Prediction :
- CYP450 Isozyme Screening (e.g., CYP3A4/2D6) using human liver microsomes + NADPH .
- Software : Schrödinger’s ADMET Predictor or SwissADME for phase I/II metabolism profiles .
- Toxicity Flags :
- Ames test for mutagenicity; hERG binding assays for cardiac risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
